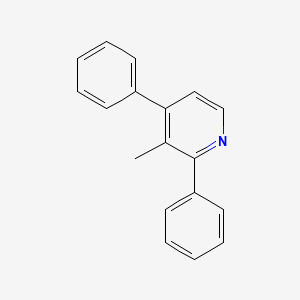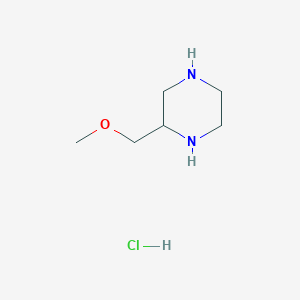
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide is a coordination complex that features ruthenium in the +3 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide typically involves the reaction of ruthenium trichloride with adenosine and ammonia in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme can be represented as follows:
RuCl3+Adenosine+NH3+Br−→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties and ability to target specific cellular pathways.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable adducts. These interactions can disrupt cellular processes and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ruthenium(3+), (adenosine)pentaammine-, tribromide
- Ruthenium(3+), (guanosine)pentaammine-, tribromide
- Ruthenium(3+), (cytidine)pentaammine-, tribromide
Uniqueness
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide is unique due to its specific coordination with adenosine, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in biological systems .
Eigenschaften
Molekularformel |
C10H18Br3N10O4Ru |
|---|---|
Molekulargewicht |
683.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2,3-diamino-5-(6-aminopurin-9-yl)-2-[diamino(aminooxy)methyl]oxolane-3,4-diol;ruthenium(3+);tribromide |
InChI |
InChI=1S/C10H18N10O4.3BrH.Ru/c11-5-3-6(18-1-17-5)20(2-19-3)7-4(21)8(12,22)9(13,23-7)10(14,15)24-16;;;;/h1-2,4,7,21-22H,12-16H2,(H2,11,17,18);3*1H;/q;;;;+3/p-3/t4-,7+,8-,9-;;;;/m0..../s1 |
InChI-Schlüssel |
PABJXALBLXQZGL-JDZSDGQSSA-K |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@](O3)(C(N)(N)ON)N)(N)O)O)N.[Br-].[Br-].[Br-].[Ru+3] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(C(N)(N)ON)N)(N)O)O)N.[Br-].[Br-].[Br-].[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


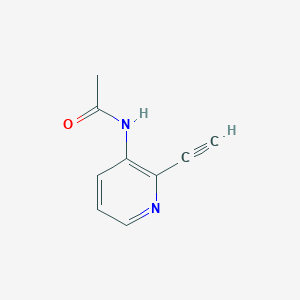
![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
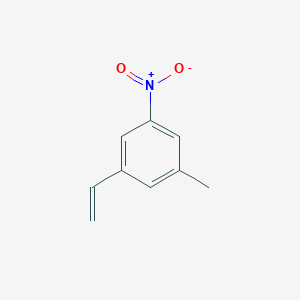
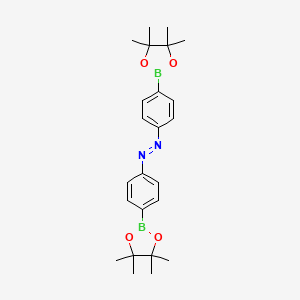

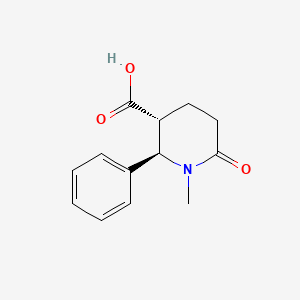
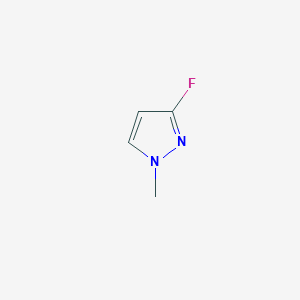
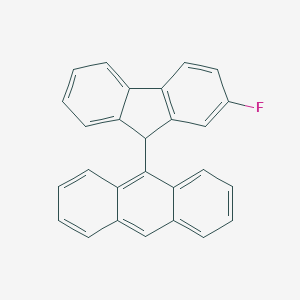
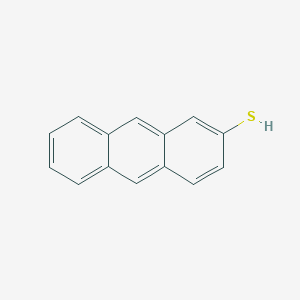
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)
![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)

